3-fluoro-N-(oxan-4-ylmethyl)aniline
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Overview
Description
3-Fluoro-N-(oxan-4-ylmethyl)aniline is a fluorinated aromatic amine with the molecular formula C12H16FNO. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. One common method involves the reaction of 3-fluoroaniline with oxan-4-ylmethyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The compound is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro- or nitroso-derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Similar structure but lacks the oxan-4-ylmethyl group.
4-Fluoro-N-(oxan-4-ylmethyl)aniline: Similar structure but with the fluorine atom in a different position on the benzene ring.
3-Bromo-4-fluoro-N-(oxan-4-ylmethyl)aniline: Contains an additional bromine atom.
Uniqueness
3-Fluoro-N-(oxan-4-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the oxan-4-ylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-fluoro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16FNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 |
InChI Key |
FSBVEPVAOZBXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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